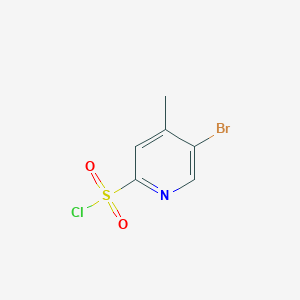
(2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid HCl
Overview
Description
(2S,3S)-1-Benzyl-3-hydroxypyrrolidine-2-carboxylic acid HCl (BHPCA HCl) is a novel compound that has been the subject of scientific research in recent years. BHPCA HCl is a synthetic derivative of pyrrolidine and is composed of a benzyl group, a carboxylic acid, and a hydroxyl group. It has a molecular weight of 257.3 g/mol and is soluble in water.
Scientific Research Applications
Synthesis and Characterization
Improved Asymmetric Synthesis : An improved method for synthesizing (2S,3S)-3-hydroxyproline, a variant of the compound, has been reported. The synthesis involves three steps, starting from N-benzyl (S)-3-hydroxypyrrolidin-2-one to (2S,3S)-3-hydroxyproline, highlighting its significance in asymmetric synthesis processes (Huang & Huang, 2004).
Optical Resolutions and Crystallization : Research on the racemic structure of variants of the compound, such as (2RS,3SR)-1 hydrochloride, provides insights into its physical properties, including melting points and solubility. The studies also explore the use of optical resolutions and preferential crystallization for obtaining optically active forms of the compound (Shiraiwa et al., 2006).
Intermediates Synthesis : The synthesis of (S)-N-Benzyl-3-hydroxypyrrolidine, an intermediate of barnidipine hydrochloride, from L-maleic acid, showcases the compound's role in the synthesis of pharmaceutical intermediates, with a focus on reaction steps and yield optimization (Song, 2010).
Catalytic and Chemical Applications
Biocatalysis with Sphingomonas sp. HXN-200 : The use of Sphingomonas sp. HXN-200 in the hydroxylation of N-benzylpyrrolidine to produce N-benzyl-3-hydroxypyrrolidine demonstrates the compound's potential in biocatalysis. The research highlights the enzyme's activity and selectivity, as well as the use of crystallization to improve enantiomeric excess (ee) (Li et al., 2001).
Electrogenerated Chemiluminescence for Carboxylic Acids : Studies on the use of electrogenerated chemiluminescence derivatization reagents, such as 2-(2-Aminoethyl)-1-methylpyrrolidine, for carboxylic acids in high-performance liquid chromatography (HPLC) underline the compound's role in analytical chemistry and its potential in sensitive detection methods (Morita & Konishi, 2002).
Catalysis in Hydrocarboxylation : The synthesis and application of a copper(ii) metal-organic framework (MOF) in the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid demonstrate the compound's utility in catalysis and organic synthesis, offering insights into catalytic efficiency and reaction conditions (Paul et al., 2016).
Properties
IUPAC Name |
(2S,3S)-1-benzyl-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-10-6-7-13(11(10)12(15)16)8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2,(H,15,16);1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHJKFSSCLFIJM-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@H]1O)C(=O)O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B1381666.png)












